N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group, a dimethylamino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a series of reactions including reduction and protection to form the dimethoxyphenyl intermediate.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the dimethoxyphenyl intermediate.
Formation of the Ethanediamide Backbone: The final step involves the formation of the ethanediamide backbone through amide bond formation, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide: Similar structure but with a different position of the thiophene ring.
N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-3-yl)ethyl]ethanediamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-21(2)15(12-7-8-26-11-12)10-19-17(22)18(23)20-14-9-13(24-3)5-6-16(14)25-4/h5-9,11,15H,10H2,1-4H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSZEMCMOSRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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